molecular formula C9H6N2O2 B096883 3-Nitroquinoline CAS No. 17576-53-3

3-Nitroquinoline

Cat. No. B096883
CAS RN: 17576-53-3
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
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Description

3-Nitroquinoline is an organic compound that has been studied extensively due to its potential applications in the field of biochemistry and medicine. It is a heterocyclic aromatic compound, containing a nitrogen atom in the ring structure. It is also known as nitrobenzene, and its chemical formula is C6H4N2O2. This compound has been studied for its ability to interact with biological molecules, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Anticancer Potential

  • Anticancer Agents

    3-Nitroquinolines have been identified as promising anticancer agents. A study demonstrated that these compounds show inhibitory activities toward human epidermoid carcinoma and breast cancer cells overexpressing the epidermal growth factor receptor (EGFR) kinase, with certain compounds showing significant inhibitory activities in the micromolar or nanomolar range (Li et al., 2008).

  • Hypoxia-Selective Cytotoxins

    A series of 4-[[3-(dimethylamino)propyl]amino]nitroquinolines has been synthesized and evaluated for their hypoxia-selective cytotoxicity. They demonstrated varied hypersensitivity factors and showed oxygen-sensitive bioreduction leading to DNA alkylation, with some compounds exhibiting significant selectivity for hypoxic cells (Denny et al., 1992).

DNA Interaction and Damage

  • DNA Strand Scission: 4-Nitroquinoline 1-oxide, a related compound, causes both single- and double-strand breaks of DNA in cultured mouse fibroblasts. These DNA breaks are repairable, indicating a potential for reversible DNA damage (Andoh & Ide, 1972).

Chemical Synthesis and Modification

  • Synthesis of Derivatives

    Novel synthesis methods for 3-nitroquinoline derivatives have been developed, which are of interest for pharmacological research as potential drugs and key products for the preparation of biologically active compounds (Maslova et al., 1993).

  • Regioselective Nitration

    A study presented a direct and eco-friendly methodology for synthesizing this compound N-oxides using tert-butyl nitrite as both the nitro source and oxidant, highlighting an efficient approach to producing these compounds (Zhao et al., 2015).

Miscellaneous Applications

  • Cancer Research Models

    4-Nitroquinoline 1-oxide is used in studies concerning experimental oral carcinogenesis to induce squamous cell carcinoma in animal models, aiding in understanding oral cancer progression (Vitale-Cross et al., 2009).

  • Genomic Instability Assessment

    The genomic instability in non-neoplastic oral mucosa cells, induced by 4-Nitroquinoline 1-oxide, can predict risk during rat tongue carcinogenesis, useful in cancer risk assessment studies (Ribeiro et al., 2004).

Safety and Hazards

3-Nitroquinoline should be handled with care. It should be stored in a sealed container in a dry environment at 2-8°C . Contact with strong oxidizing agents should be avoided .

Biochemical Analysis

Biochemical Properties

3-Nitroquinoline has been found to interact with various enzymes and proteins, particularly those involved in cell proliferation and differentiation . For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell differentiation and proliferation . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted enzymes and proteins .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly those that overexpress the EGFR kinase, such as human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells . It influences cell function by inhibiting the EGFR pathway involved in cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the EGFR. By inhibiting the activity of this receptor, this compound disrupts the signal transduction pathways that regulate cell differentiation and proliferation . This can lead to changes in gene expression and cellular metabolism, ultimately affecting the growth and proliferation of the cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, research on similar nitroquinoline derivatives suggests that these compounds can have long-term effects on cellular function . These effects may include changes in cell proliferation rates and alterations in cellular metabolism over time .

Dosage Effects in Animal Models

Similar compounds have been studied in animal models, and their effects often vary with different dosages . High doses of these compounds can lead to toxic or adverse effects .

Metabolic Pathways

Given its inhibitory effects on the EGFR, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways that regulate cell differentiation and proliferation .

Transport and Distribution

Based on its biochemical properties and interactions, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell where these biomolecules are found .

properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 3-nitro-7-hydroxyquinoline of the formula (a) is reacted with a halogenated compound of the formula (b) in an inert solvent such as dimethylformamide (DMF), benzene, toluene, dichloromethane, pyridine, tetrahydrofuran (THF), or dimethylsulfoxide (DMSO) in the presence of a base such as sodium hydride, sodium alkoxide, triethylamine, sodium hydroxide, or sodium carbonate, to give the 3-nitroquinoline derivative of the formula (c).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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